N-(4-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide
Description
This compound features a pyridinone core substituted with a p-tolylthio-methyl group at position 2, a methoxy group at position 5, and an acetamide linker connected to a 4-ethoxyphenyl moiety. Its structural complexity arises from the interplay of electron-donating groups (methoxy, ethoxy) and the sulfur-containing p-tolylthio-methyl substituent, which may influence tautomeric equilibria and biological activity. highlights its tautomeric behavior in solution, existing as a 1:1 mixture of imino (3c-I) and amino (3c-A) forms . This tautomerism is critical for understanding its reactivity and interactions in biological systems.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-4-30-20-9-7-18(8-10-20)25-24(28)15-26-14-23(29-3)22(27)13-19(26)16-31-21-11-5-17(2)6-12-21/h5-14H,4,15-16H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSFYSBOVSWXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described with the following structural features:
- Ethoxyphenyl group : Enhances lipophilicity and biological activity.
- Pyridine ring : Contributes to the compound's interaction with various biological targets.
- Methoxy and thioether groups : Potentially involved in modulating pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Antitumor Activity
- The compound has shown promise in inhibiting the growth of various cancer cell lines, likely through mechanisms involving apoptosis and cell cycle arrest.
-
Antioxidant Properties
- It may exhibit antioxidant effects by scavenging free radicals, which is beneficial in reducing oxidative stress in cells.
-
Enzyme Inhibition
- Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, including those related to cell signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cell Signaling Pathways : The compound may modulate key signaling pathways associated with cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells through mitochondrial pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Antioxidant | Reduction of oxidative stress | |
| Enzyme Inhibition | Modulation of cell signaling pathways |
Case Studies
-
Study on Antitumor Activity :
- A recent study evaluated the antitumor effects of the compound on human breast cancer cells (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and PARP cleavage observed through Western blot analysis.
-
Antioxidant Evaluation :
- In vitro assays demonstrated that the compound effectively scavenged DPPH radicals, indicating strong antioxidant potential. The IC50 value was found to be comparable to established antioxidants like ascorbic acid.
-
Enzyme Interaction :
- The compound was tested for its ability to inhibit specific kinases implicated in cancer progression. Results showed a dose-dependent inhibition, suggesting potential as a therapeutic agent targeting these enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazolinone-Based Acetamides
Compounds such as N-(2-((2-chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-methylpiperazin-1-yl)acetamide (8c) and 8d () share the acetamide-quinazolinone scaffold but differ in substituents. Key distinctions include:
- 8c: Chlorophenoxy and methylpiperazinyl groups (m.p. 118–120°C, yield 52%).
- 8d: Dichlorophenoxy and chlorophenylpiperazinyl groups (m.p. 188–189°C, yield 57%) .
- Target Compound: Pyridinone core with p-tolylthio-methyl and methoxy groups.
Structural Impact: The pyridinone core in the target compound may enhance π-π stacking compared to quinazolinones, while the p-tolylthio group could improve lipophilicity and membrane permeability relative to chlorophenoxy analogs.
Anti-Inflammatory Acetamide Derivatives
The target compound’s ethoxyphenyl and p-tolylthio groups may further modulate COX-2 selectivity or reduce gastrointestinal toxicity .
Anti-Tubercular Acetamides
highlights 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide as a potent InhA inhibitor. The target compound’s methoxy group could mimic chloro substituents in enhancing target binding, while the p-tolylthio group may contribute to unique interactions with the InhA active site .
Table 1: Key Properties of Selected Acetamide Derivatives
Synthesis Notes:
- The target compound’s synthesis likely involves alkylation of a pyridinone precursor with p-tolylthio-methyl chloride, followed by acetamide coupling (analogous to methods in –8) .
- In contrast, quinazolinone derivatives () are synthesized via nucleophilic substitution of chlorophenoxy groups or amine alkylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
